4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile
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Overview
Description
4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a furan ring at the 2-position, and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylamine with cyanoacetic acid derivatives in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential as an anticancer or antiviral agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid
- 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles
Comparison
4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile is unique due to the presence of both a furan ring and a nitrile group, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
Properties
CAS No. |
1341410-83-0 |
---|---|
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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